2-Bromo-6-(1-bromoethyl)pyridine

Description

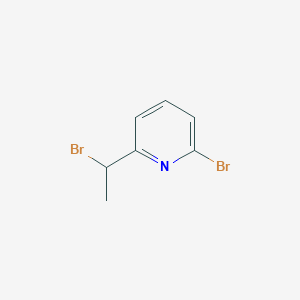

2-Bromo-6-(1-bromoethyl)pyridine (CAS: 937268-66-1) is a brominated pyridine derivative characterized by two bromine substituents: one at the pyridine ring’s 2-position and another on an ethyl group at the 6-position. This compound’s structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex heterocyclic systems .

Properties

Molecular Formula |

C7H7Br2N |

|---|---|

Molecular Weight |

264.94 g/mol |

IUPAC Name |

2-bromo-6-(1-bromoethyl)pyridine |

InChI |

InChI=1S/C7H7Br2N/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,1H3 |

InChI Key |

JCKQCMWJRYPFEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Substituent Effects on Reactivity :

- The bromoethyl group in this compound allows sequential functionalization, enabling its use in multi-step syntheses. This contrasts with 2-bromo-6-(trifluoromethyl)pyridine , where the electron-withdrawing trifluoromethyl group stabilizes the ring but limits further substitution .

- 2-Bromo-6-tert-butylpyridine ’s bulky tert-butyl group enhances steric hindrance, making it useful in designing ligands for transition-metal catalysts .

Synthetic Utility :

- The dual bromine sites in this compound facilitate regioselective cross-coupling reactions, similar to 2-bromo-6-(trimethylsilyl)pyridine , which undergoes selective substitutions at the bromine site while retaining the silyl group .

Biological Activity: Derivatives like 7c (a triazole-imidazole hybrid) exhibit potent anticancer activity (IC₅₀ <5 µM against HT-1080 cells) due to synergistic effects of heterocyclic moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.